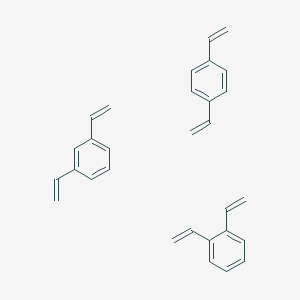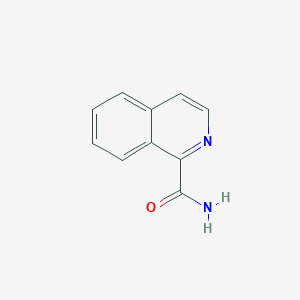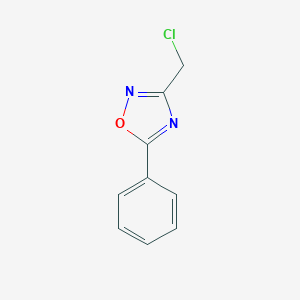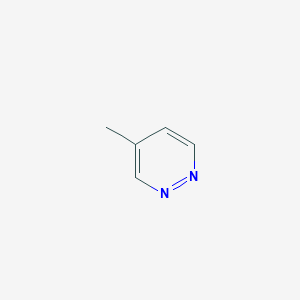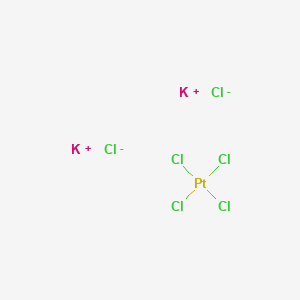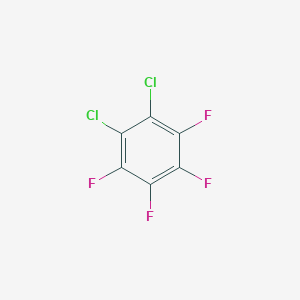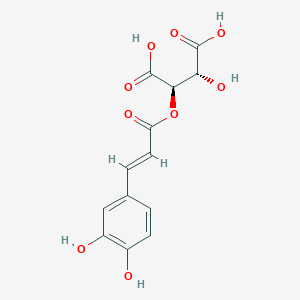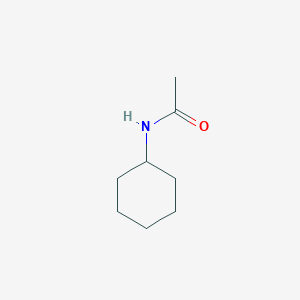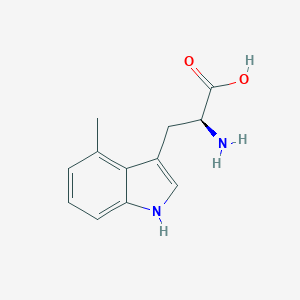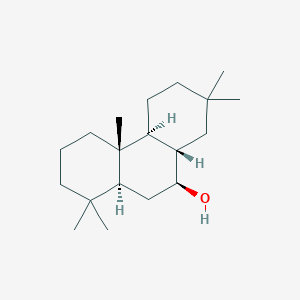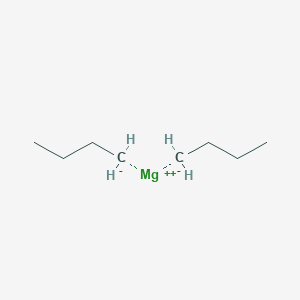
Dibutylmagnesium
説明
Dibutylmagnesium is an organometallic compound of magnesium with the chemical formula C₈H₁₈Mg. It belongs to the group of organomagnesium compounds and is characterized by its waxy solid appearance. Commercially, it is often available as a solution in heptane .
Synthetic Routes and Reaction Conditions:
Reaction with Butyllithium and Magnesium Butylchloride: this compound can be synthesized by reacting butyllithium with magnesium butylchloride, followed by the addition of magnesium 2-ethylhexanoate.
Hydrogenation of Magnesium: Another method involves the hydrogenation of magnesium, followed by a reaction with 1-butene.
Using 2-Chlorobutane, Magnesium Powder, and n-Butyllithium: This method involves reacting 2-chlorobutane with magnesium powder and n-butyllithium under anhydrous and oxygen-free conditions.
Industrial Production Methods:
- The industrial production of this compound typically involves the use of 2-chlorobutane, magnesium powder, and n-butyllithium. The reaction is carried out under nitrogen protection, with careful control of temperature and reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, often used in the synthesis of other organomagnesium compounds.
Substitution Reactions: It is commonly used in substitution reactions, particularly in the preparation of Grignard reagents.
Common Reagents and Conditions:
Major Products:
- The major products formed from these reactions include various organomagnesium compounds, which are useful intermediates in organic synthesis .
Chemistry:
- This compound is widely used as a reagent in organic synthesis, particularly in the preparation of Grignard reagents and other organomagnesium compounds .
Biology and Medicine:
- While its direct applications in biology and medicine are limited, this compound is used in the synthesis of compounds that may have biological and medicinal applications .
Industry:
作用機序
Target of Action
Dibutylmagnesium is an organometallic compound of magnesium . It primarily targets organic compounds, acting as a reagent in the synthesis of organomagnesium compounds .
Mode of Action
This compound interacts with its targets through a process known as Grignard reaction . It can be obtained by the reaction of butyllithium with magnesium butylchloride and subsequent addition of magnesium 2-ethylhexanoate . It can also be prepared by hydrogenation of magnesium, followed by reaction with 1-butene .
Biochemical Pathways
It is known that this compound is used in the synthesis of a variety of organomagnesium compounds , which can participate in numerous biochemical reactions.
Result of Action
The result of this compound’s action is the formation of organomagnesium compounds . These compounds are crucial in various chemical reactions and syntheses. The exact molecular and cellular effects would depend on the specific organomagnesium compound synthesized and its subsequent reactions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound requires specific reactants and conditions . Furthermore, as a pyrophoric material , this compound can ignite spontaneously in air, indicating that its stability and reactivity are highly sensitive to environmental conditions such as oxygen levels.
類似化合物との比較
Dimethylmagnesium: Another organomagnesium compound with similar reactivity but different alkyl groups.
Diethylmagnesium: Similar in structure and reactivity but with ethyl groups instead of butyl groups.
Uniqueness:
- Dibutylmagnesium is unique in its specific reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to form stable solutions in heptane also distinguishes it from other organomagnesium compounds .
特性
IUPAC Name |
magnesium;butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.Mg/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJBSBKRXUVBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061590 | |
| Record name | Magnesium, dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-47-5, 81065-77-2 | |
| Record name | Magnesium, dibutyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, dibutyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutylmagnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 81065-77-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dibutylmagnesium interact with silica gel surfaces, and what are the implications for olefin polymerization?
A1: this compound exhibits distinct reactivity towards different types of silanol groups present on modified silica gel surfaces. It forms a single bond with non-hydrogen-bonded silanols, retaining one butyl group on the magnesium atom. In contrast, it reacts with two hydrogen-bonded silanols, forming bonds with two surface silicons and losing both butyl groups. This interaction with silanol groups is crucial for the development of supported olefin polymerization catalysts. [, ]
Q2: What is the role of this compound in modifying the reactivity of polystyryllithium species in styrene polymerization?
A2: this compound significantly reduces the reactivity of polystyryllithium species during styrene polymerization by forming "ate" complexes. These complexes, with varying stoichiometries depending on the molar ratio of this compound to polystyryllithium, lead to a controlled polymerization process, preserving the living character of the polymerization and enabling control over molar mass. []
Q3: Can you describe the molecular structure and provide spectroscopic data for this compound?
A3: this compound, with a molecular formula of C8H22Mg [], exists as two isomers: di-n-butylmagnesium (MgBun-n) and di-sec-butylmagnesium. While the research provided doesn't detail specific spectroscopic data for this compound itself, it extensively discusses the characterization of its reaction products and derivatives using various techniques like infrared spectroscopy [], NMR spectroscopy [, , , , , , , , , ], and elemental analysis [, ].
Q4: How does the thermal stability of this compound isomers affect their decomposition pathways for hydrogen evolution?
A4: In situ X-ray diffraction studies revealed that MgBun-n undergoes a two-step decomposition process. It transforms to magnesium hydride (MgH2) at 250°C and then to magnesium metal near 384°C. This controlled decomposition makes this compound a promising material for hydrogen storage applications. []
Q5: How does this compound influence the polymerization of butadiene with a nickel catalyst system?
A5: Replacing triisobutylaluminium with this compound as an alkylating agent in a nickel catalyst system significantly enhances the propagation rate of butadiene polymerization. This substitution also maintains the molecular weight, molecular weight distribution, and Mooney viscosity of the resulting polybutadiene while slightly decreasing the 1,4-cis content without compromising its overall quality. []
Q6: What is the catalytic activity of this compound in ring-opening polymerization, and what factors influence its performance?
A6: this compound effectively catalyzes the ring-opening polymerization of various monomers like ε-caprolactone [, ], β-butyrolactone [], and rac-lactide [, , ]. Its performance is influenced by factors such as the monomer type, polymerization conditions (temperature, solvent), presence of co-catalysts, and the structure of the initiating complex. [, , ]
Q7: Is there any research on computational chemistry and modeling approaches applied to this compound and its reactions?
A7: While the provided literature primarily focuses on experimental investigations of this compound, one study utilizes quantum chemical methods to investigate the degradation mechanism of alkaline-earth-metal trispyrazolylmethanides. This approach could be extended to study this compound and its derivatives. []
Q8: How does the steric bulk of ligands attached to this compound affect its reactivity and stability?
A8: The steric bulk of ligands significantly influences the reactivity and stability of this compound complexes. For instance, in magnesium formamidinates, increasing ligand bulk leads to higher field shifts in the 1H NMR chemical shift of the formamidinate formyl proton. Bulky ligands can stabilize reactive species and influence the outcome of reactions. []
Q9: What are some emerging applications of this compound in material science and nanotechnology?
A10: this compound has shown promise in synthesizing magnesium carbonate hollow nanospheres with potential applications in catalysis, drug delivery, and energy storage. [] It's also used to synthesize magnesium hydride nanoparticles confined within nanoporous carbon aerogel scaffolds, showing improved hydrogen storage properties. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


